4-[(1,1-Dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Overview
Description
“4-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)(methyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1094316-25-2 . It has a molecular weight of 282.32 . The IUPAC name for this compound is "4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]butanoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16)" . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Scientific Research Applications
Synthesis and Application in Drug Discovery
Research has explored the synthesis of derivatives with the benzothiazole moiety, revealing their potential in drug discovery. For instance, the synthesis of unsaturated α-acyloxybenzothiazoleamides via the Passerini three-component reaction demonstrates the versatility of benzothiazole derivatives in creating compounds with possible pharmaceutical applications (Sheikholeslami-Farahani & Shahvelayati, 2013). Additionally, derivatives containing the benzothiazole moiety have been tested for their antitumor properties, highlighting the compound's role in developing new anticancer drugs (Havrylyuk et al., 2010).
Antimicrobial and Antifungal Activities
Several studies have synthesized benzothiazole derivatives to evaluate their antimicrobial and antifungal activities. For example, N-Substituted-β-amino acid derivatives containing benzothiazole moieties have shown good antimicrobial activity against various strains such as Staphylococcus aureus and Mycobacterium luteum (Mickevičienė et al., 2015). This highlights the potential of benzothiazole derivatives in addressing resistant microbial strains.
Synthesis and Biological Activities
The synthesis of 1,3-Benzothiazole derivatives and their evaluation for hypoglycemic and antimicrobial activity demonstrate the broad spectrum of biological activities associated with benzothiazole derivatives. Some compounds were found to have activities comparable to or exceeding that of reference drugs, indicating their potential as therapeutic agents (Pulina et al., 2014).
Exploration of Novel Biological Activities
Further research into the biological properties of benzothiazole derivatives has led to the discovery of potential new drug candidates with diuretic and analgesic properties. The study of {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino}benzoic acids and their derivatives revealed compounds of interest for their potential diuretic and analgesic effects (Ukrainets et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-14(8-4-7-11(15)16)12-9-5-2-3-6-10(9)19(17,18)13-12/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSXBJKKUDQORL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=NS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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